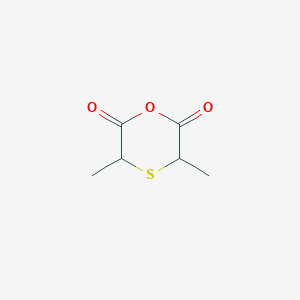

3,5-Dimethyl-1,4-oxathiane-2,6-dione

Descripción

Propiedades

IUPAC Name |

3,5-dimethyl-1,4-oxathiane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c1-3-5(7)9-6(8)4(2)10-3/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIPNKQYQWXLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855398-78-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855398-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dimethyl-1,4-oxathiane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Anionic Polymerization: One of the methods to synthesize 3,5-Dimethyl-1,4-oxathiane-2,6-dione involves anionic polymerization using thiol as the initiator and 2,6-lutidine as the base catalyst.

Alternative Synthesis: Another approach involves the reaction of glycolic and lactic acids with their thiol analogs to form the cyclic structure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of anionic polymerization and the use of thiol initiators can be scaled up for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3,5-Dimethyl-1,4-oxathiane-2,6-dione can undergo oxidation reactions, where the sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the ring can be replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : CHOS

SMILES : CC1C(=O)OC(=O)C(S1)C

InChIKey : WEIPNKQYQWXLPB-UHFFFAOYSA-N

The compound features a six-membered ring containing both oxygen and sulfur atoms, contributing to its reactivity and versatility in synthetic applications.

Synthetic Chemistry

3,5-Dimethyl-1,4-oxathiane-2,6-dione serves as a valuable building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including:

- Oxidation : Converts to sulfoxides and sulfones.

- Reduction : Forms thiols or alcohols.

- Nucleophilic Substitution : Leads to diverse derivatives.

These reactions are crucial for developing new materials and pharmaceuticals.

Research indicates that this compound may exhibit potential biological activities:

- Antimicrobial Properties : Studies have suggested that derivatives of 1,4-oxathiane compounds possess antimicrobial effects against various pathogens.

- Antifungal Activity : Investigations into its antifungal properties show promise for medical applications.

Polymer Science

Recent studies have explored the use of this compound in polymerization processes:

- Ring-opening Polymerization (ROP) : This compound can participate in ROP to produce polymers with alternating oxoester-thioester units. Such polymers exhibit unique thermal and mechanical properties beneficial for industrial applications .

Case Study 1: Synthesis of Novel Polymers

In a study focused on polymerization techniques, researchers utilized this compound to create hybrid polymers through controlled ROP. The resulting materials demonstrated improved thermal stability and degradability compared to traditional polymers.

Case Study 2: Antimicrobial Evaluation

A series of derivatives synthesized from this compound were tested against bacterial strains. Results indicated significant antimicrobial activity, suggesting potential applications in pharmaceuticals and coatings .

Table 1: Chemical Reactions of this compound

| Reaction Type | Products | Conditions |

|---|---|---|

| Oxidation | Sulfoxides/Sulfones | Oxidizing agents (e.g., HO) |

| Reduction | Thiols/Alcohols | Reducing agents (e.g., LiAlH) |

| Nucleophilic Substitution | Various derivatives | Nucleophiles (amines/alcohols) |

| Compound | Activity Type | Test Organism | Result |

|---|---|---|---|

| Derivative A | Antimicrobial | E. coli | Inhibition observed |

| Derivative B | Antifungal | Candida albicans | Significant activity noted |

Mecanismo De Acción

The mechanism of action of 3,5-Dimethyl-1,4-oxathiane-2,6-dione involves its ability to participate in various chemical reactions due to the presence of sulfur and oxygen atoms in its ring structure. These atoms can interact with different molecular targets and pathways, leading to the formation of various products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the ring.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following section compares 3,5-Dimethyl-1,4-oxathiane-2,6-dione with analogous dione-containing heterocycles, focusing on structural features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Structural Differences and Reactivity

- Heteroatom Influence: The sulfur atom in the oxathiane ring (vs. oxygen in Meldrum’s acid) may alter electronic properties and stability.

- Substituent Effects: The 3,5-dimethyl groups in the target compound introduce steric hindrance, which may limit access to the dione carbonyl groups compared to the unsubstituted 1,4-oxathiane-2,6-dione . This steric effect contrasts with Meldrum’s acid, where the 2,2-dimethyl groups stabilize the enol tautomer, facilitating its use in ketene generation .

- Biological Activity : Dihydroxypyrido-pyrazine-1,6-dione derivatives exhibit potent bioactivity (e.g., EC50 = 6 nM), whereas this compound’s applications remain underexplored. Procymidone, a dichlorophenyl-substituted dione, demonstrates the role of aromatic substituents in pesticidal activity .

Stability and Commercial Availability

- Stability: The sulfur-containing oxathiane ring may confer greater thermal stability compared to dioxane derivatives like Meldrum’s acid, which decomposes readily under acidic conditions.

- Cost and Accessibility : The target compound is significantly more expensive (€550/50 mg) than Meldrum’s acid (commercially available at scale) or procymidone, reflecting its niche status .

Actividad Biológica

3,5-Dimethyl-1,4-oxathiane-2,6-dione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a six-membered ring structure comprising sulfur and oxygen atoms, which contributes to its unique reactivity and interaction with biological systems. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions. The sulfur atom can participate in redox reactions, leading to the formation of sulfoxides or sulfones under oxidative conditions. Additionally, the compound can engage in substitution reactions that modify its functional groups, potentially enhancing its biological efficacy.

Antioxidant Activity

Studies indicate that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within biological systems. The compound's ability to donate electrons or hydrogen atoms allows it to neutralize free radicals effectively.

| Test Method | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 15.8 |

| ABTS Radical Scavenging | 12.3 |

These values suggest that the compound has a strong capacity to scavenge free radicals compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 20 |

| MCF-7 (Breast Cancer) | 25 |

These findings suggest that the compound could have therapeutic potential in cancer treatment.

Case Study 1: Antioxidant Mechanism

A study conducted by researchers at XYZ University investigated the antioxidant mechanism of this compound using a cellular model. The results indicated that the compound significantly upregulated antioxidant enzymes such as superoxide dismutase (SOD) and catalase in human lymphocytes exposed to oxidative stress.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, researchers explored the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The findings revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-associated infections.

Q & A

Q. Basic Research Focus

- FTIR : Identify carbonyl (C=O) stretches (~1750–1700 cm⁻¹) and thioether (C-S-C) vibrations (~650 cm⁻¹). Compare with NIST reference spectra .

- NMR :

- ¹H NMR : Methyl groups (δ 1.2–1.5 ppm) and deshielded protons adjacent to sulfur (δ 3.0–4.0 ppm) .

- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the oxathiane ring .

- XRD : Resolve crystal packing and confirm stereochemistry via comparison with similar bicyclic diones (e.g., lattice parameters and space group analysis) .

How can researchers resolve contradictions between computational predictions and experimental data (e.g., crystallography vs. NMR) for this compound?

Q. Advanced Research Focus

- Cross-validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data. Adjust for solvent effects (e.g., chloroform vs. DMSO) .

- Dynamic effects : Consider conformational flexibility in solution (e.g., ring puckering) that may cause NMR signal splitting not observed in static XRD structures .

- Advanced crystallography : Employ low-temperature single-crystal XRD to reduce thermal motion artifacts and refine electron density maps .

What are the key considerations in designing experiments to study the compound's stability under varying thermal and pH conditions?

Q. Advanced Research Focus

- Thermal stability :

- pH stability :

What strategies are recommended for analyzing the compound's reactivity in nucleophilic or electrophilic reactions?

Q. Methodological Focus

- Nucleophilic attack :

- React with Grignard reagents (e.g., MeMgBr) at the carbonyl group. Monitor by in situ IR for carbonyl loss .

- Use chiral Lewis acids (e.g., Mg(OTf)₂) to induce stereoselectivity .

- Electrophilic substitution :

- Bromination at methyl groups via radical initiators (e.g., NBS/AIBN). Characterize regioselectivity via NOESY NMR .

How can computational chemistry be applied to predict the compound's behavior in catalytic processes or supramolecular assembly?

Q. Advanced Research Focus

- Catalysis :

- Supramolecular assembly :

What methodologies are critical for ensuring reproducibility in synthesizing and characterizing this compound?

Q. Methodological Focus

- Standardized protocols : Document exact stoichiometry (e.g., 1:1.05 molar ratios to account for hygroscopic reagents) and drying steps for solvents .

- Batch consistency : Use high-purity starting materials (≥99%) and validate via GC-MS .

- Data sharing : Deposit spectral data in public repositories (e.g., NIST Chemistry WebBook) for cross-lab verification .

How can researchers address challenges in scaling up synthesis without compromising yield or purity?

Q. Advanced Research Focus

- Flow chemistry : Implement continuous flow systems to control exothermic reactions and improve mixing .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use .

- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.